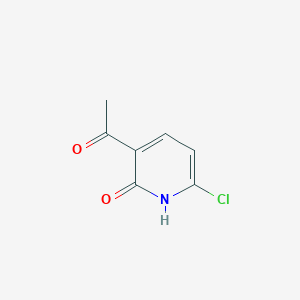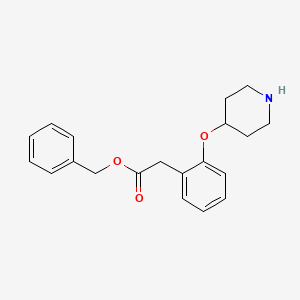
Tert-butyl (3S)-3-(4-amino-1-piperidyl)pyrrolidine-1-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (3S)-3-(4-amino-1-piperidyl)pyrrolidine-1-carboxylate; hydrochloride is an organic compound with significant relevance in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S)-3-(4-amino-1-piperidyl)pyrrolidine-1-carboxylate; hydrochloride typically involves multiple steps, beginning with the preparation of key intermediates. Common synthetic routes include:
Step 1: Protection of the amino group in 4-amino-1-piperidine using a suitable protecting group.
Step 2: Formation of the pyrrolidine ring by cyclization of an appropriate precursor.
Step 3: Introduction of the tert-butyl ester group through esterification.
Step 4: Deprotection of the amino group to obtain the target compound.
Industrial Production Methods
While laboratory-scale synthesis is well-documented, industrial production requires optimization for scalability, cost-efficiency, and safety. Typical industrial methods might involve:
Large-scale batch reactors for each synthetic step.
Use of continuous flow reactors for improved yield and efficiency.
Implementation of robust purification techniques to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (3S)-3-(4-amino-1-piperidyl)pyrrolidine-1-carboxylate; hydrochloride can undergo various chemical reactions, including:
Oxidation: To form N-oxides or other oxygenated derivatives.
Reduction: Typically of the ester group to form corresponding alcohols.
Substitution: Nucleophilic substitution reactions on the piperidine or pyrrolidine rings.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).
Reduction Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Conditions: Often conducted in the presence of a base like potassium carbonate (K2CO3) or in an aprotic solvent such as dimethylformamide (DMF).
Major Products
The major products from these reactions often include:
Piperidine or pyrrolidine derivatives with varied functional groups.
Hydrolyzed products forming primary amines or carboxylic acids.
Applications De Recherche Scientifique
Tert-butyl (3S)-3-(4-amino-1-piperidyl)pyrrolidine-1-carboxylate; hydrochloride is extensively studied for its:
Chemistry: As a building block in organic synthesis.
Biology: As a potential modulator of biological pathways, particularly those involving the central nervous system.
Medicine: As a candidate for drug development, particularly for conditions requiring modulation of neurotransmitter activity.
Industry: In the development of novel materials or catalysts.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets, such as neurotransmitter receptors or enzymes. The detailed mechanism might involve:
Binding to receptor sites leading to modulation of signal transduction pathways.
Inhibition or activation of enzymes involved in neurotransmitter synthesis or degradation.
Comparaison Avec Des Composés Similaires
Comparison
Tert-butyl (3S)-3-(4-amino-1-piperidyl)pyrrolidine-1-carboxylate; hydrochloride stands out due to its unique combination of a tert-butyl ester and amino-piperidyl-pyrrolidine scaffold, offering distinct steric and electronic properties.
List of Similar Compounds
Tert-butyl (3R)-3-(4-amino-1-piperidyl)pyrrolidine-1-carboxylate; hydrochloride
N-Boc-piperidine
Pyrrolidine-2-carboxylic acid derivatives
Propriétés
Formule moléculaire |
C14H28ClN3O2 |
|---|---|
Poids moléculaire |
305.84 g/mol |
Nom IUPAC |
tert-butyl (3S)-3-(4-aminopiperidin-1-yl)pyrrolidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H27N3O2.ClH/c1-14(2,3)19-13(18)17-9-6-12(10-17)16-7-4-11(15)5-8-16;/h11-12H,4-10,15H2,1-3H3;1H/t12-;/m0./s1 |
Clé InChI |
QHNCDWJDHGWZGI-YDALLXLXSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CC[C@@H](C1)N2CCC(CC2)N.Cl |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1)N2CCC(CC2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


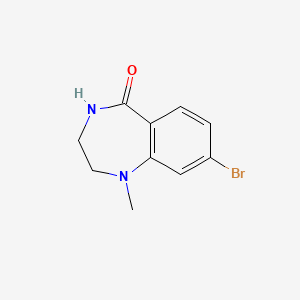
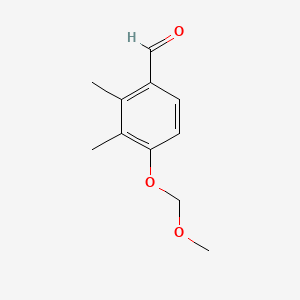
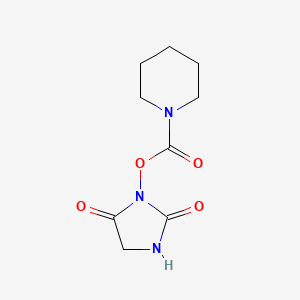
![n-(2-{[Tert-butyl(dimethyl)silyl]oxy}ethyl)phenylene-1,4-diamine](/img/structure/B15359964.png)

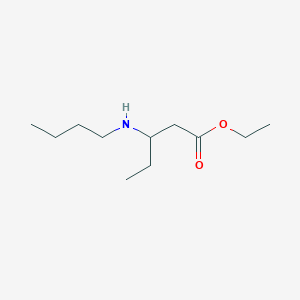
![6-chloro-1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B15359980.png)
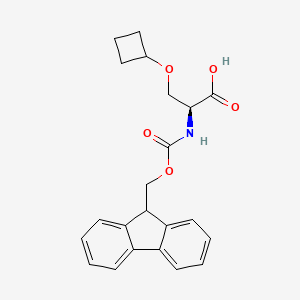
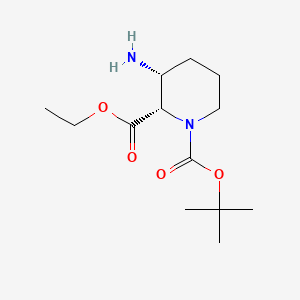
![N'-[2-(1,3-benzodioxol-5-yl)-4-oxo-3-phenylmethoxychromen-6-yl]-3-methoxypropanimidamide](/img/structure/B15360012.png)
![[6-(Hydroxymethyl)-2,5-dimethyl-4-[2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dienyl]-5-[4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]cyclohex-2-en-1-yl]methanol](/img/structure/B15360018.png)
